molecular formula C21H21FN4O2S B2446802 N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021255-71-9

N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2446802
CAS No.: 1021255-71-9
M. Wt: 412.48
InChI Key: OOJOCQAVGRCCBS-UHFFFAOYSA-N
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Description

N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C21H21FN4O2S and its molecular weight is 412.48. The purity is usually 95%.
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Biological Activity

N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H21FN4O2SC_{21}H_{21}FN_{4}O_{2}S, with a molecular weight of approximately 412.48 g/mol. Its structure features a thiazole ring, a dimethylamino group, and a fluorobenzamide moiety, which are critical for its biological interactions.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions can lead to reduced tumor growth and metastasis.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, which can mitigate oxidative stress in cells, potentially preventing cellular damage associated with various diseases.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of breast and lung cancer cell lines.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound. For instance:

  • In vitro assays revealed that compounds with similar thiazole structures exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.096 μM to 2.81 μM .
Compound Cell Line IC50 (μM) Mechanism
Compound AMCF70.096EGFR Inhibition
Compound BA5490.34Apoptosis Induction
N-(4-(3...HeLa1.85Cell Cycle Arrest

Anti-inflammatory Effects

Additionally, some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Study on Anticancer Efficacy : A study published in MDPI examined several thiazole derivatives for their anticancer efficacy. The results indicated that certain derivatives showed potent inhibition of cancer cell proliferation, suggesting that N-(4-(3... may share similar properties .
  • Oxidative Stress Mitigation : Another research highlighted the antioxidant capabilities of thiazole compounds, where they effectively scavenged free radicals in cellular models . This property is crucial for developing therapies aimed at reducing oxidative damage associated with chronic diseases.

Properties

IUPAC Name

N-[4-[3-[4-(dimethylamino)anilino]-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c1-26(2)18-10-7-16(8-11-18)23-19(27)12-9-17-13-29-21(24-17)25-20(28)14-3-5-15(22)6-4-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJOCQAVGRCCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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